molecular formula C16H14FN3 B6615898 4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline CAS No. 1179694-79-1

4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Cat. No.: B6615898
CAS No.: 1179694-79-1
M. Wt: 267.30 g/mol
InChI Key: RDDGDEJVAIZOOH-UHFFFAOYSA-N
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Description

4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline is a chemical compound with the molecular formula C₁₆H₁₄FN₃ It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an appropriate ortho-diamine and a carboxylic acid derivative.

    Introduction of the Cyclopropyl and Fluoro Groups: The cyclopropyl and fluoro groups are introduced through selective substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct positioning of the substituents.

    Attachment of the Aniline Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)amine
  • 4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)phenol
  • 4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)thiol

Uniqueness

4-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)aniline is unique due to its specific combination of cyclopropyl and fluoro substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1-cyclopropyl-5-fluorobenzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c17-11-3-8-15-14(9-11)19-16(20(15)13-6-7-13)10-1-4-12(18)5-2-10/h1-5,8-9,13H,6-7,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDGDEJVAIZOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)F)N=C2C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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